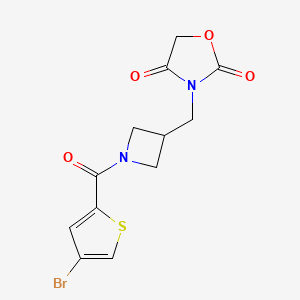

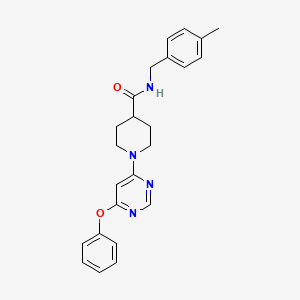

3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-((1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione and related compounds has been approached through various methods. One approach involves the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate and proceeding through cyclization and rearrangement catalyzed by Sn(OTf)2 . Another method describes the reaction of 1,3-oxazolidine-2,4-diones with 3-amino-2H-azirines, leading to ring enlargements and contractions to produce imidazol-2-ones . A one-step synthesis of 3,4-disubstituted 2-oxazolidinones has been reported using aza-Michael addition with CO2 as a carbonyl source . Additionally, a versatile synthesis of quaternary 1,3-oxazolidine-2,4-diones from α-ketols and isocyanates has been developed .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various analytical techniques. For instance, the structure of intermediates and final products in the reaction of 1,3-oxazolidine-2,4-diones with 3-amino-2H-azirines has been determined by X-ray structure analysis . This provides insight into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The chemical behavior of oxazolidin-2-ones and related structures has been extensively studied. The oligomers synthesized from trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones are suggested to fold into ordered structures, indicating a controlled formation of peptide bonds . The reaction mechanisms proposed for the formation of imidazol-2-ones and thiazine derivatives from oxazolidine and thiazolidine diones with azirines involve ring enlargement and contraction processes . The base-catalyzed CO2-fixation and aza-Michael addition for the synthesis of 2-oxazolidinones demonstrate the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidin-2-ones and related compounds are influenced by their molecular structure. The 1H NMR spectra of the synthesized oligomers suggest ordered folding, which could affect solubility and interaction with other molecules . The reactivity of these compounds in various chemical reactions, such as the aza-Michael addition, indicates their potential as intermediates in the synthesis of more complex molecules . The ability to undergo ring transformations and the formation of stable structures, as evidenced by X-ray analysis, also contribute to the understanding of their properties .

Aplicaciones Científicas De Investigación

The Reaction of β‐Amino Alcohols with 1,1′‐Carbonyldiimidazole

Research by Cutugno et al. (2001) on the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole highlights the synthesis of 1,3-oxazolidin-2-ones from N-H, N-methyl, and N-arylmethyl derivatives, showcasing the versatility of oxazolidine rings in synthetic chemistry Cutugno et al., 2001.

Famoxadone: An Oxazolidinone Fungicide

The discovery and optimization of famoxadone, detailed by Sternberg et al. (2001), present an oxazolidinone fungicide demonstrating effective control of various plant pathogens. This underscores the biological activity and potential agricultural applications of oxazolidinone derivatives Sternberg et al., 2001.

Synthesis and Photolysis of 4-Thioxoazetidin-2-ones

Research on the synthesis and photolysis of 4-thioxoazetidin-2-ones by Sakamoto et al. (1988) further demonstrates the chemical reactivity of azetidinone derivatives under photolysis conditions, leading to various cyclic compounds Sakamoto et al., 1988.

Flash Vacuum Pyrolysis of Oxazolidine-2,4-diones

The study of flash vacuum pyrolysis of oxazolidine-2,4-diones by Aitken and Thomas (2002) explores the decomposition pathways of oxazolidinediones under high-temperature conditions, contributing to the understanding of the thermal stability and reactivity of such compounds Aitken & Thomas, 2002.

Versatile Synthesis of Quaternary 1,3-Oxazolidine-2,4-diones

Merino et al. (2010) describe a novel approach to synthesizing 1,3-oxazolidine-2,4-diones, highlighting the synthetic versatility and potential pharmaceutical applications of oxazolidinone derivatives Merino et al., 2010.

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4S/c13-8-1-9(20-6-8)11(17)14-2-7(3-14)4-15-10(16)5-19-12(15)18/h1,6-7H,2-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEZGAWSWSJFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CS2)Br)CN3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)

![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)

![Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2516469.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2516470.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2516474.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-phenoxyacetamide](/img/structure/B2516476.png)

![3-Benzo[1,3]dioxol-5-yl-3-oxo-propionic acid methyl ester](/img/structure/B2516477.png)

![N-[(2-Pyridin-2-ylphenyl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2516482.png)